molecular formula C12H14N2O4 B150762 (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol CAS No. 4711-06-2

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Cat. No.: B150762
CAS No.: 4711-06-2
M. Wt: 250.25 g/mol
InChI Key: JNOHSLKLTQNYAD-IJLUTSLNSA-N
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Description

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a complex organic compound characterized by its unique stereochemistry and the presence of a quinoxaline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions. One common approach is the asymmetric Diels-Alder reaction, which can be used to construct the quinoxaline ring system . This reaction often requires chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated synthesis and large-scale reactors can also enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated analogs.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-tetrahydroxybutane
  • (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanediol

Uniqueness

What sets (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol apart from similar compounds is its specific stereochemistry and the presence of four hydroxyl groups. This unique combination enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHSLKLTQNYAD-IJLUTSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427833
Record name (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4711-06-2
Record name (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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